2,8-Bis(3-bromophenyl)dibenzo[b,d]furan 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan
Brand Name: Vulcanchem
CAS No.:
VCID: VC16779720
InChI: InChI=1S/C24H14Br2O/c25-19-5-1-3-15(11-19)17-7-9-23-21(13-17)22-14-18(8-10-24(22)27-23)16-4-2-6-20(26)12-16/h1-14H
SMILES:
Molecular Formula: C24H14Br2O
Molecular Weight: 478.2 g/mol

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan

CAS No.:

Cat. No.: VC16779720

Molecular Formula: C24H14Br2O

Molecular Weight: 478.2 g/mol

* For research use only. Not for human or veterinary use.

2,8-Bis(3-bromophenyl)dibenzo[b,d]furan -

Specification

Molecular Formula C24H14Br2O
Molecular Weight 478.2 g/mol
IUPAC Name 2,8-bis(3-bromophenyl)dibenzofuran
Standard InChI InChI=1S/C24H14Br2O/c25-19-5-1-3-15(11-19)17-7-9-23-21(13-17)22-14-18(8-10-24(22)27-23)16-4-2-6-20(26)12-16/h1-14H
Standard InChI Key GGGHGWGYAYYXMT-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Properties

The compound’s structure consists of a dibenzofuran backbone—a fused system of two benzene rings and a central furan ring—modified by 3-bromophenyl groups at positions 2 and 8 . This arrangement creates a planar molecular geometry, as evidenced by X-ray crystallography studies of analogous dibenzofuran derivatives, which exhibit root-mean-square (r.m.s.) deviations of ≤0.0803 Å from planarity . The bromine atoms introduce significant steric and electronic effects, altering the compound’s solubility, polarizability, and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC24H14Br2O\text{C}_{24}\text{H}_{14}\text{Br}_2\text{O}
Molecular Weight478.2 g/mol
IUPAC Name2,8-bis(3-bromophenyl)dibenzofuran
Canonical SMILESC1=CC(=CC(=C1)Br)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)C5=CC(=CC=C5)Br
Standard InChIKeyGGGHGWGYAYYXMT-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of 2,8-Bis(3-bromophenyl)dibenzo[b,d]furan involves sequential coupling and functionalization reactions. A typical route begins with the Ullmann coupling of dibenzofuran with 3-bromophenylboronic acid under palladium catalysis . Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to enhance reaction rates and minimize side products. Recent advancements utilize lithiation strategies, where dibenzofuran is treated with butyllithium to generate a dilithiated intermediate, which subsequently reacts with 3-bromophenyl electrophiles .

Table 2: Comparative Synthesis Conditions

MethodCatalystSolventYield (%)Reference
Ullmann CouplingPd(PPh₃)₄DMF72
Lithiation-Electrophilen-BuLiTHF68
Suzuki-MiyauraPdCl₂(dppf)Dioxane65

Challenges in Selectivity and Purification

Achieving regioselective bromination at the 3-position of the phenyl groups remains a key challenge. Over-bromination and isomer formation are common side reactions, necessitating careful control of stoichiometry and temperature. Chromatographic purification using silica gel or alumina is typically required to isolate the desired product, with yields ranging from 65% to 72% under optimized conditions .

Chemical Reactivity and Functionalization

Electrophilic Substitution and Cross-Coupling

Applications in Advanced Materials and Biomedicine

Organic Electronics

The compound’s planar structure and electron-deficient aromatic system make it a promising candidate for organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Its high thermal stability (decomposition temperature >300°C) and tunable HOMO-LUMO gaps (~3.1–3.5 eV) enable efficient hole/electron transport in thin-film devices .

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